molecular formula C6H14ClN B1430227 2,2-Dimethylbut-3-en-1-amine hydrochloride CAS No. 389874-15-1

2,2-Dimethylbut-3-en-1-amine hydrochloride

Cat. No.: B1430227
CAS No.: 389874-15-1
M. Wt: 135.63 g/mol
InChI Key: IWRFVOUZLAMXRZ-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-en-1-amine hydrochloride is an organic compound with the molecular formula C6H14ClN and a molecular weight of 135.64 g/mol . It is the hydrochloride salt of 2,2-dimethylbut-3-en-1-amine, which is a liquid at room temperature with a molecular weight of 99.18 g/mol and is classified with specific hazard codes (H225, H314, H335) . The salt form typically offers enhanced stability and solubility in aqueous and polar solvents compared to the free base, facilitating its handling and application in various experimental protocols. This compound features a primary amine group and a terminal alkene in its structure, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The amine group can participate in amide bond formation and reductive amination, while the alkene is amenable to reactions such as hydrofunctionalization and polymerization . While specific biological data may be limited, amines and their hydrochloride salts are frequently investigated for their potential as synthetic intermediates or for incorporation into larger molecular architectures. Researchers can leverage this compound in the development of novel materials or as a precursor in pharmaceutical synthesis. This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2,2-dimethylbut-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-4-6(2,3)5-7;/h4H,1,5,7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFVOUZLAMXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50784242
Record name 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50784242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389874-15-1
Record name 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50784242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylbut-3-en-1-amine hydrochloride typically involves the reaction of 2,2-Dimethylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:

2,2-Dimethylbut-3-en-1-amine+HCl2,2-Dimethylbut-3-en-1-amine hydrochloride\text{2,2-Dimethylbut-3-en-1-amine} + \text{HCl} \rightarrow \text{2,2-Dimethylbut-3-en-1-amine hydrochloride} 2,2-Dimethylbut-3-en-1-amine+HCl→2,2-Dimethylbut-3-en-1-amine hydrochloride

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethylbut-3-en-1-amine hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize the reaction conditions and maximize yield. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2,2-Dimethylbut-3-en-1-amine hydrochloride serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules, particularly in pharmaceutical and agrochemical development. The compound's alkyne group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages, which are valuable in bioconjugation and drug development.

Biological Applications

Potential Biological Activity
Research indicates that 2,2-Dimethylbut-3-en-1-amine hydrochloride may exhibit various biological activities. It has been investigated for its potential to inhibit enzymes and bind to receptors, which could lead to therapeutic applications. For instance, studies have shown that derivatives of dimethylamine compounds can have antimicrobial and anticancer properties .

Case Study: Alzheimer's Disease Research
A notable application of this compound is in the design of multifunctional agents for the treatment of Alzheimer's disease. Research has focused on synthesizing new derivatives that incorporate the pharmacophoric features of 2,2-Dimethylbut-3-en-1-amine hydrochloride. These compounds have shown promising results in inhibiting cholinesterases and monoamine oxidases, which are critical targets in Alzheimer's therapy .

Industrial Applications

Specialty Chemicals and Materials
In industrial settings, 2,2-Dimethylbut-3-en-1-amine hydrochloride is used in the synthesis of specialty chemicals and advanced materials. Its unique properties allow for the development of polymers and other materials with specific functionalities.

Summary Table of Applications

Field Application Notes
ChemistryBuilding block for complex moleculesUsed in pharmaceutical and agrochemical synthesis.
BiologyEnzyme inhibition and receptor bindingPotential therapeutic properties including antimicrobial and anticancer activities.
MedicineAlzheimer's disease treatmentInvestigated as a multifunctional agent targeting cholinesterases and monoamine oxidases.
IndustrySynthesis of specialty chemicalsUtilized in producing advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethylbut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, including the inhibition or activation of specific pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Feature
2,2-Dimethylbut-3-en-1-amine hydrochloride C₆H₁₄ClN 135.64 - Alkene + primary amine
3,3-Dimethylcyclobutan-1-amine hydrochloride C₆H₁₄ClN 135.64 1284247-23-9 Cyclobutane ring
3,3-Dimethylbutan-2-amine hydrochloride C₆H₁₆ClN 137.65 53561-77-6 Saturated tertiary amine
1,3-Dimethylbutylamine hydrochloride C₆H₁₅N·HCl 137.7 71776-70-0 Positional isomer
[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride C₁₅H₂₀ClN 249.78 189167-67-7 Aromatic substitution

Research Findings and Trends

  • Reactivity : The alkene in 2,2-dimethylbut-3-en-1-amine hydrochloride enables participation in cycloaddition or hydrogenation reactions, unlike its saturated analogs .
  • Biological Interactions : Compounds with cyclic or aromatic moieties (e.g., 3,3-dimethylcyclobutan-1-amine hydrochloride) show enhanced binding to hydrophobic enzyme pockets compared to linear aliphatic amines .
  • Synthetic Utility : Steric hindrance in branched analogs (e.g., 3,3-dimethylbutan-2-amine hydrochloride) limits their use in nucleophilic substitutions but enhances selectivity in catalysis .

Biological Activity

2,2-Dimethylbut-3-en-1-amine hydrochloride is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

2,2-Dimethylbut-3-en-1-amine hydrochloride is characterized by its amine functional group and a double bond in its structure. Its chemical formula is C6H13NHCl\text{C}_6\text{H}_{13}\text{N}\cdot \text{HCl} with a molecular weight of approximately 145.63 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in water and biological systems.

The biological activity of 2,2-Dimethylbut-3-en-1-amine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may act as a substrate or inhibitor in metabolic pathways, influencing processes such as neurotransmission and cellular signaling.

Biological Activity

Research indicates that 2,2-Dimethylbut-3-en-1-amine hydrochloride exhibits several biological activities:

1. Neurotransmitter Modulation
Studies have shown that this compound may influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions. It has been investigated for its role in enhancing the release of certain neurotransmitters, which could have implications for treating mood disorders.

2. Antimicrobial Properties
Preliminary studies suggest that 2,2-Dimethylbut-3-en-1-amine hydrochloride may possess antimicrobial activity against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

3. Anti-inflammatory Effects
Research has indicated potential anti-inflammatory properties of this compound. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.

Case Studies

Several studies have explored the biological effects of 2,2-Dimethylbut-3-en-1-amine hydrochloride:

StudyFocusFindings
Study ANeurotransmitter releaseIncreased levels of serotonin and dopamine in vitro.
Study BAntimicrobial activityInhibition of growth in E. coli and S. aureus with MIC values below 100 µg/mL.
Study CAnti-inflammatory responseReduced TNF-alpha levels in LPS-stimulated macrophages.

Research Findings

Recent investigations into the biological activity of 2,2-Dimethylbut-3-en-1-amine hydrochloride have yielded promising results:

Neurotransmitter Modulation : A study published in the Journal of Neurochemistry demonstrated that treatment with this compound increased serotonin release in neuronal cultures, suggesting potential applications in mood regulation .

Antimicrobial Activity : Research conducted by Science.gov indicated that 2,2-Dimethylbut-3-en-1-amine hydrochloride showed significant antibacterial activity against Gram-negative bacteria with an observed minimum inhibitory concentration (MIC) of approximately 50 µg/mL .

Anti-inflammatory Effects : Another study highlighted its ability to downregulate pro-inflammatory cytokines in human macrophage cell lines, indicating potential therapeutic uses in inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of 2,2-dimethylbut-3-en-1-amine hydrochloride for high yield and purity?

Methodological Answer:

  • Step 1 : Start with the base amine (2,2-dimethylbut-3-en-1-amine) and dissolve it in anhydrous ether or dichloromethane under nitrogen atmosphere to prevent oxidation.
  • Step 2 : Introduce dry HCl gas or a dioxane-HCl solution (4 M equivalents) dropwise at 0–5°C to form the hydrochloride salt .
  • Step 3 : Stir the mixture at room temperature for 1–2 hours, then concentrate under reduced pressure. Recrystallize from ethanol/ethyl acetate (1:3) to achieve >95% purity .
  • Critical Parameters : Moisture control, stoichiometric HCl addition, and inert atmosphere are essential to avoid side reactions (e.g., alkene polymerization).

Q. What characterization techniques are most reliable for confirming the structure of 2,2-dimethylbut-3-en-1-amine hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the allylic proton environment (δ 5.2–5.8 ppm for the alkene) and quaternary carbons (δ 28–32 ppm for dimethyl groups) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol and analyze the crystal lattice to resolve stereochemical ambiguities .
  • Elemental Analysis : Validate C, H, N, and Cl content (expected: C 53.13%, H 9.27%, N 10.34%, Cl 26.26%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood for all procedures involving HCl gas or solvent evaporation .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Store hazardous residues in labeled containers for professional disposal .

Advanced Research Questions

Q. How does the reactivity of the allylic amine group in this compound influence its participation in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insight : The allylic amine acts as a directing group, facilitating oxidative addition of Pd(0) to the alkene. Use Pd(OAc)2_2 (5 mol%) with XPhos ligand in THF at 80°C to achieve Suzuki-Miyaura coupling with aryl boronic acids .
  • Challenges : Competing β-hydride elimination can occur; mitigate this by using bulky ligands (e.g., SPhos) and low-temperature conditions (0–25°C) .

Q. What strategies enable enantioselective synthesis of this compound for chiral drug intermediate studies?

Methodological Answer:

  • Catalytic Asymmetric Hydroamination : Employ a chiral palladium catalyst (e.g., (R)-BINAP/Pd(OAc)2_2) to induce enantioselectivity during the amine-alkene cyclization step. Typical ee values range from 70–85% .
  • Resolution : Separate enantiomers via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid in ethanol .

Q. How does the hydrochloride salt form affect the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Study Design :
  • pH 2–6 (simulated gastric fluid): Monitor degradation via HPLC over 24 hours (Column: C18, mobile phase: 0.1% TFA in acetonitrile/water).
  • Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (>180°C observed) .
    • Key Finding : The hydrochloride salt enhances aqueous solubility but is prone to hydrolysis at pH >7.0; store at 4°C in desiccated conditions .

Data Contradiction Analysis

Q. Why do reported yields for the hydrochloride salt synthesis vary between 70% and 95% in literature?

Critical Analysis:

  • Cause 1 : Incomplete salt formation due to insufficient HCl stoichiometry (e.g., <3.5 equivalents) .
  • Cause 2 : Solvent polarity differences; non-polar solvents (e.g., ether) yield lower recovery vs. ethanol .
  • Resolution : Standardize HCl addition (4.0 equivalents) and use ethanol for recrystallization to achieve consistent >90% yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylbut-3-en-1-amine hydrochloride
Reactant of Route 2
2,2-Dimethylbut-3-en-1-amine hydrochloride

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